molecular formula C19H28N2O B2533601 N-((1-cyclopentylpiperidin-4-yl)methyl)-3-methylbenzamide CAS No. 954020-77-0

N-((1-cyclopentylpiperidin-4-yl)methyl)-3-methylbenzamide

Cat. No.: B2533601
CAS No.: 954020-77-0
M. Wt: 300.446
InChI Key: MLTAJYHGDQQJJG-UHFFFAOYSA-N
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Description

“N-((1-cyclopentylpiperidin-4-yl)methyl)-3-methylbenzamide” is a chemical compound that likely belongs to the class of piperidines and benzamides . Piperidines are a class of organic compounds that contain a six-membered ring with one nitrogen atom . Benzamides, on the other hand, are a class of compounds containing a benzene ring attached to an amide functional group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, piperidine derivatives can be synthesized through various methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound would likely include a piperidine ring attached to a benzamide group through a methylene bridge. The piperidine ring would be further substituted with a cyclopentyl group .

Scientific Research Applications

Tritium Labeling for Biological Studies

One application of structurally similar compounds involves the synthesis and characterization of tritium-labeled versions for biological research. For example, a potent C-C chemokine receptor 1 (CCR1) antagonist with benzamide functionality underwent tritium/hydrogen exchange, highlighting a method for studying drug distribution and interaction in biological systems (Yang Hong et al., 2015).

Inhibition of Cholinesterases

Compounds with benzamide structures have been studied for their ability to inhibit cholinesterase activity in both insect and mammalian neuronal preparations. This is significant for understanding the mode of action of insect repellents and potential implications for mammalian toxicity, as seen in research on N,N-Diethyl-3-methylbenzamide (deet) (V. Corbel et al., 2009).

Anticonvulsant Activity

Benzamides have been evaluated for anticonvulsant effects. A study on a series of 4-aminobenzamides demonstrated their potential in treating seizures, offering insights into the development of new therapeutic agents (C. Clark et al., 1984).

Repellent Efficacy and Safety

The efficacy and safety of N,N-Diethyl-3-methylbenzamide (deet) as an insect repellent have been extensively studied. This includes its effectiveness against various mosquito species and potential toxicological effects on non-target organisms, providing a framework for evaluating the safety and environmental impact of similar compounds (S. Frances et al., 1996).

Oxidative Dealkylation of Tertiary Amides

Research on the oxidative dealkylation of tertiary amides, including benzamides, offers insights into metabolic pathways and potential bioactivation mechanisms of pharmaceutical compounds. This knowledge is crucial for drug development and understanding the metabolic fate of these compounds (J. Iley et al., 2000).

Future Directions

The future directions for the study of this compound would likely depend on its potential applications. It could be studied for its potential uses in medicinal chemistry, drug discovery, or other fields .

Properties

IUPAC Name

N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O/c1-15-5-4-6-17(13-15)19(22)20-14-16-9-11-21(12-10-16)18-7-2-3-8-18/h4-6,13,16,18H,2-3,7-12,14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLTAJYHGDQQJJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC2CCN(CC2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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